Linaprazan
Overview
Description
Synthesis Analysis
The synthesis of Linaprazan involves complex chemical reactions. Unfortunately, the exact synthesis process is not publicly available due to proprietary reasons .Molecular Structure Analysis
The molecular formula of this compound is C21H26N4O2 . Its molar mass is 366.465 g·mol−1 . The IUPAC name is 8-[(2,6-Dimethylphenyl)methylamino]-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide .Physical and Chemical Properties Analysis
This compound has a molar mass of 366.465 g·mol−1 . Unfortunately, detailed information about its physical and chemical properties is not publicly available .Scientific Research Applications
1. Solid-State Amorphization and Polymorphism
A study by Willart et al. (2013) focused on the thermodynamic and structural changes of crystalline linaprazan, a proton pump inhibitor, upon high-energy ball milling. This process led to a direct crystal-to-glass transformation and the discovery of two different polymorphs of this compound upon heating the amorphous material. This research provides insight into the physical properties and stability of this compound in different states, which is crucial for its formulation and storage (Willart et al., 2013).
2. Mechanism of Action
This compound functions as a potassium-competitive acid blocker (P-CAB) and exhibits a high concentration in the gastric parietal cell canaliculus. Upon entering this acidic environment, it becomes protonated and binds competitively to the potassium binding site of the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase). This binding inhibits the pump's activity and, consequently, the secretion of H+ ions into the gastric lumen, thereby reducing gastric acid production. This mechanism is vital for understanding its therapeutic applications and potential interactions with other medications (Definitions, 2020).
3. Drug-Drug Interaction Analysis
The research by Hossain et al. (2020) investigated the potential interaction between this compound and rabeprazole sodium, a proton pump inhibitor, through various in vitro and in vivo methods. This study provided insights into the pharmacological interactions of this compound when co-administered with other drugs, which is essential for optimizing therapeutic strategies and minimizing adverse effects (Hossain et al., 2020).
Mechanism of Action
Linaprazan works by competitively and reversibly binding to the potassium binding site of the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting the pump’s activity and the parietal cell secretion of H+ ions into the gastric lumen . This is the final step in gastric acid production .
Safety and Hazards
Properties
IUPAC Name |
8-[(2,6-dimethylphenyl)methylamino]-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-13-6-5-7-14(2)18(13)11-23-19-10-17(21(27)22-8-9-26)12-25-16(4)15(3)24-20(19)25/h5-7,10,12,23,26H,8-9,11H2,1-4H3,(H,22,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVIMBCFLRTFHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870279 | |
Record name | 8-{[(2,6-Dimethylphenyl)methyl]amino}-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
248919-64-4, 847574-05-4 | |
Record name | Linaprazan [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0248919644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD0865 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847574054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LINAPRAZAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0OU4SC8DP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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